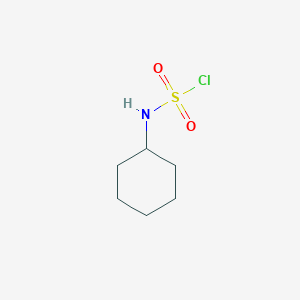

Cyclohexylsulfamoyl Chloride

Description

Historical Context of Sulfamoyl Chloride Chemistry in Synthetic Applications

The journey of sulfamoyl chlorides in synthetic chemistry is rooted in the broader history of sulfonamides. The serendipitous discovery of the diuretic properties of sulfanilamide, a compound bearing the crucial sulfamoyl group (-SO2NH2), catalyzed decades of chemical synthesis. nih.gov This led to the development of various sulfamoyl diuretics, including carbonic anhydrase inhibitors and thiazides. nih.gov

The fundamental reactivity of sulfamoyl chlorides lies in their ability to readily react with amines and alcohols to form sulfonamides and sulfamate (B1201201) esters, respectively. This reactivity has been harnessed in numerous synthetic strategies. An early and significant application of sulfamoyl chlorides was in the synthesis of sulfonamide antibiotics, which function by inhibiting bacterial folic acid synthesis.

Over the years, the synthetic utility of sulfamoyl chlorides has expanded significantly. Methodologies have been developed for their use in a variety of reactions, including as electrophiles in palladium-catalyzed Suzuki-Miyaura coupling reactions to form aryl sulfonamides. rsc.org This particular advancement offers a redox-neutral pathway with high functional group tolerance. rsc.org More recently, photoredox catalysis has emerged as a powerful tool, enabling the use of sulfamoyl chlorides in atom transfer radical addition (ATRA) reactions to synthesize complex sulfonamides, such as β-lactam sulfonamides. researchgate.net

The synthesis of sulfonyl chlorides, the parent class of compounds, has also evolved. Traditional methods often relied on harsh reagents like phosphorus oxychloride or sulfuryl chloride. nih.gov Newer, more selective photocatalytic methods have been developed, allowing for the synthesis of sulfonyl chlorides from precursors like thiols and thioacetates under milder conditions. nih.gov

Significance of Cyclohexylsulfamoyl Chloride as a Specialized Synthetic Precursor

This compound (C₆H₁₂ClNO₂S) is a specialized reagent valued for its role in introducing the N-cyclohexylsulfamoyl group into molecules. mdpi.comgoogle.com This functional group can impart specific physicochemical properties to the final compound, influencing factors like lipophilicity and steric bulk, which are critical in medicinal chemistry and materials science.

The compound is synthesized from precursors such as cyclohexylamine (B46788), cyclamic acid, or sodium cyclamate. globalchemmall.comchemsrc.com Its primary application is as a building block in the creation of more complex molecules. For instance, it is used in the synthesis of various sulfonamides by reacting it with primary or secondary amines. mdpi.com This reaction is a cornerstone of its utility, enabling the construction of diverse molecular architectures.

In medicinal chemistry, this compound has been employed in the synthesis of potential therapeutic agents. For example, it has been used to prepare analogs of existing drugs to explore structure-activity relationships (SAR). sci-hub.se One notable application is in the synthesis of furosemide (B1674285) analogs, where the cyclohexylsulfamoyl moiety is a key structural component being investigated for its role in the biological activity of the compounds against Alzheimer's disease pathologies. sci-hub.se It has also been utilized in the development of cannabinoid receptor partial agonists, where the introduction of the cyclohexylsulfamoyl group was part of a strategy to create peripherally selective analogs with potential therapeutic benefits. mdpi.com

However, the steric bulk of the cyclohexyl group can sometimes be a limiting factor. In certain one-pot tandem reactions, such as sulfamoylation and aza-Michael cyclization, N-cyclohexylsulfamoyl chloride failed to yield the desired product, a result attributed to the steric hindrance of the cyclohexyl substituent. nih.gov

Contemporary Research Landscape and Scholarly Objectives Pertaining to this compound

Current research involving this compound continues to focus on its application as a synthetic precursor, particularly in the field of medicinal chemistry. The primary objective is to leverage its unique structural and chemical properties to design and synthesize novel compounds with specific biological activities.

Recent studies have explored its use in creating compounds with potential anticancer and antimicrobial properties. For example, the compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, synthesized using a this compound derivative, has shown promise in this area. Research is also ongoing in the development of modulators for intracellular chloride concentration, with derivatives of this compound being investigated as potential inhibitors of the sodium, potassium, and chloride cotransporter (NKCC1). google.com

Another area of active investigation is the synthesis of acetamidosulfonamide derivatives with antioxidant properties. In these studies, N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide was synthesized and showed notable antioxidant activity. researchgate.net Furthermore, this compound is being used in the development of somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists, which are being explored for the treatment of metabolic diseases. gccpo.org

The table below provides a summary of key research findings related to the application of this compound:

| Research Area | Key Findings |

| Medicinal Chemistry | Employed in the synthesis of furosemide analogs for Alzheimer's research. sci-hub.se |

| Used to develop peripherally selective cannabinoid receptor partial agonists. mdpi.com | |

| A key reagent in creating potential anticancer and antimicrobial agents. | |

| Utilized in the synthesis of NKCC1 inhibitors. google.com | |

| Precursor for acetamidosulfonamide derivatives with antioxidant activity. researchgate.net | |

| Component in the synthesis of SSTR5 antagonists for metabolic disease research. gccpo.org | |

| Reaction Methodologies | Steric hindrance can inhibit certain one-pot tandem reactions. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZSEUXOFDMNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512831 | |

| Record name | Cyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10314-35-9 | |

| Record name | Cyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexylsulfamoyl Chloride and Its Advanced Derivatives

Established Synthetic Routes to Cyclohexylsulfamoyl Chloride

The preparation of this compound can be achieved through several reliable methods. The most common approaches involve the reaction of cyclohexylamine (B46788) with a sulfuryl halide or the use of chlorosulfonyl isocyanate.

A primary and straightforward method for synthesizing this compound is the direct reaction of cyclohexylamine with a sulfonyl halide, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is typically performed in an inert solvent. The amine acts as a nucleophile, attacking the sulfur atom of the sulfuryl chloride and displacing a chloride ion. A base is often required to neutralize the hydrogen chloride that is generated as a byproduct.

The reaction of sulfur dioxide and chlorine in the presence of a catalyst like activated carbon can produce sulfuryl chloride. blogspot.com This sulfuryl chloride can then react with cyclohexylamine. One of the chlorine atoms on sulfuryl chloride is substituted by the cyclohexylamino group to yield this compound. This process is a common way to create C-Cl bonds adjacent to activating groups. blogspot.com

A related synthesis involves reacting cyclohexane (B81311) with a gaseous mixture of chlorine and sulfur dioxide, which can also produce cyclohexane sulfonyl chlorides. google.com

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that provides an alternative route to sulfamoyl chlorides. beilstein-journals.orgtcichemicals.com Due to its high reactivity, it readily engages with a variety of nucleophiles. beilstein-journals.org The isocyanate group of CSI is generally more reactive than the chlorosulfonyl group. tcichemicals.com

When CSI reacts with a suitable cyclohexyl precursor, it can lead to the formation of a cyclohexylsulfamoyl intermediate. Although CSI reacts violently with water, controlled hydrolysis can be used to convert the isocyanate functionality into a sulfamoyl chloride. tcichemicals.comthieme-connect.com A more gentle method involves the reaction of CSI with formic acid to generate the sulfamoyl chloride in situ. tcichemicals.com This approach is particularly useful for synthesizing sulfonylurea compounds, which are significant in agricultural and pharmaceutical chemistry. thieme-connect.commeisenbaochem.com

The reaction of CSI with unsaturated systems can yield N-chlorosulfonyl-β-lactams or unsaturated N-chlorosulfonyl amides. beilstein-journals.org This highlights the versatility of CSI in constructing various sulfur-containing scaffolds.

Amination of Cyclohexylamine with Sulfonyl Halides

Strategic Derivatization Pathways Employing this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, including sulfonamides, sulfamides, and various heterocyclic systems. a2bchem.com

The most common application of this compound is in the synthesis of N-cyclohexylsulfonamides. This is achieved by reacting the sulfamoyl chloride with a primary or secondary amine. The reaction proceeds via nucleophilic substitution at the sulfur atom, with the amine displacing the chloride.

A general procedure involves dissolving the amine in an appropriate solvent, such as dichloromethane (B109758), and then adding this compound, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. scribd.com A base, like triethylamine (B128534), is typically added to scavenge the HCl produced during the reaction. scribd.com This method is broadly applicable and allows for the synthesis of a wide array of N-substituted cyclohexylsulfonamides.

Research has demonstrated the synthesis of various cyclohexyl sulfonamide derivatives with potential biological activity, starting from this compound and different amine-containing starting materials. google.com

N,N'-Dicyclohexylsulfamide can be synthesized by reacting this compound with cyclohexylamine. In this reaction, the amino group of a second cyclohexylamine molecule attacks the sulfamoyl chloride, leading to the formation of a symmetrical sulfamide.

The synthesis of sulfamides can be traced back to the reaction of sulfuryl chloride with ammonia. smolecule.com Modern methods have expanded to include various coupling strategies. The bulky cyclohexyl groups in N,N'-dicyclohexylsulfamide provide steric hindrance that can influence the compound's stability and reactivity. smolecule.com The synthesis of unsymmetrical sulfamides can be achieved by reacting a sulfamoyl chloride with a different amine.

This compound is a valuable precursor for the synthesis of diverse heterocyclic compounds, which are prevalent in biologically active molecules. encyclopedia.pub The sulfamoyl group can be incorporated into various ring systems, leading to novel molecular architectures.

For instance, N-acylsulfonamides, which can be derived from this compound, can undergo cyclization reactions to form heterocyclic structures like benzothiazines. nih.gov The reaction of sulfamoyl azides, which can be prepared from the corresponding sulfamoyl chlorides and sodium azide (B81097), with unsaturated compounds can also lead to the formation of nitrogen-containing heterocycles. datapdf.com The synthesis of heterocyclic derivatives of natural products has also been explored, showcasing the broad utility of sulfonyl chloride chemistry in creating complex molecules with potential medicinal applications. nih.gov

Construction of Complex Heterocyclic Scaffolds

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov The synthesis of these derivatives often involves the condensation of o-phenylenediamines with various carbonyl-containing compounds or carboxylic acids. nih.govijrar.orgorganic-chemistry.org

One notable synthetic route involves the chlorosulfonation of a benzimidazole nucleus, followed by reaction with an amine. For example, 4′-[(2-Butyl-5-chloro-sulfonyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid can be reacted with cyclohexylamine to produce 4′-[(2-Butyl-5-cyclohexylsulfamoyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid. nih.gov This reaction highlights the utility of this compound in introducing a bulky, lipophilic sulfamoyl group onto the benzimidazole scaffold, which can significantly influence the pharmacological properties of the resulting molecule. nih.gov

Table 1: Synthesis of a Benzimidazole Derivative

| Reactant | Product | Yield | Melting Point (°C) |

| 4′-[(2-Butyl-5-chloro-sulfonyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid and Cyclohexylamine | 4′-[(2-Butyl-5-cyclohexylsulfamoyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid | 43% | 170–172 |

Data sourced from reference nih.gov

Pyrazole (B372694) Derivatives

Pyrazoles are another important class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govmdpi.com Their synthesis is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method first established by Knorr. nih.govmdpi.comjetir.org

While direct synthesis of pyrazole derivatives using this compound is not extensively detailed in the provided context, the general synthetic strategies for pyrazoles are well-established. These methods include 1,3-dipolar cycloaddition reactions and cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. nih.gov For instance, the reaction of β-formyl enamides with hydroxylamine (B1172632) hydrochloride can yield pyrazoles in a one-pot synthesis. jetir.org Although a specific example involving this compound is not provided, its potential use in modifying pyrazole scaffolds can be inferred from its reactivity with other heterocyclic systems.

Thiazole (B1198619) Derivatives

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, and they are components of many biologically active molecules. nih.govbepls.com The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of α-haloketones with thioamides. jpionline.org

The synthesis of thiazole derivatives can be achieved through various routes, including the reaction of thiourea (B124793) derivatives with different electrophiles. nih.gov For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea can react with hydrazonoyl chlorides to form substituted 1,3-thiazole derivatives. nih.gov Another approach involves the condensation of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with thiosemicarbazide (B42300) to form a key thiosemicarbazone intermediate, which can then be cyclized to form thiazole derivatives. mdpi.com While direct incorporation of a cyclohexylsulfamoyl group is not explicitly described, the versatility of thiazole synthesis suggests that precursors containing this moiety could be utilized.

Oxathiazinane Heterocycles through Tandem Reactions

Oxathiazinane heterocycles are six-membered rings containing sulfur, oxygen, and nitrogen atoms. Their synthesis can be accomplished through tandem reactions that combine sulfamoylation and cyclization in a single pot. nih.gov

A general method involves the reaction of an alcohol with a sulfamoyl chloride in the presence of a base, followed by an intramolecular cyclization. nih.gov However, one-pot reactions using N-cyclohexylsulfamoyl chloride have been found to be challenging due to the steric bulk of the cyclohexyl group, which can hinder the subsequent aza-Michael cyclization. nih.gov

Despite this, a stepwise approach can be successful. For instance, an aziridine (B145994) alcohol can be reacted with N-cyclohexylsulfamoyl chloride in the presence of triethylamine to form a sulfamate (B1201201) intermediate. This intermediate can then undergo intramolecular cyclization to yield the desired oxathiazinane heterocycle. This method has been shown to be both regioselective and stereospecific. nih.gov

Table 2: Representative Synthesis of an Oxathiazinane Derivative

| Reactant 1 | Reactant 2 | Product | Yield |

| Aziridine alcohol | N-cyclohexylsulfamoyl chloride | Oxathiazinane heterocycle | 76% |

Data sourced from reference nih.gov

Generation of Carbonohydrazonoyl Dicyanide Intermediates

While the direct generation of carbonohydrazonoyl dicyanide intermediates from this compound is not explicitly described in the provided search results, the synthesis of related reactive intermediates is a key aspect of heterocyclic chemistry. For instance, the Knoevenagel condensation of benzoylacetonitrile (B15868) with malononitrile (B47326) yields a ylidene derivative that can be further functionalized. clockss.org This ylidene can then be coupled with benzenediazonium (B1195382) chloride to form a hydrazone, which can subsequently cyclize to form a pyridazine (B1198779) derivative. clockss.org This illustrates the principle of generating reactive intermediates that can be used to construct complex heterocyclic systems.

Mechanistic Investigations of Reaction Pathways Involving Cyclohexylsulfamoyl Chloride

Elucidation of Reaction Kinetics and Rate-Determining Steps in Sulfamoylation Processes

The sulfamoylation of nucleophiles, such as alcohols or amines, by cyclohexylsulfamoyl chloride generally proceeds through a nucleophilic substitution pathway at the sulfur center. The mechanism is predominantly considered to be a bimolecular nucleophilic substitution (SN2)-like process. nih.gov In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The formation of a transient intermediate or a transition state occurs, which then collapses to form the final sulfamoylated product.

The rate-determining step in these sulfamoylation processes is the initial nucleophilic attack on the sulfur atom. The structure of the sulfamoyl chloride itself plays a significant role in the reaction kinetics. The presence of the bulky cyclohexyl group on the nitrogen atom introduces considerable steric hindrance around the reactive sulfur center. This steric bulk can impede the approach of the nucleophile, thereby slowing down the reaction rate compared to sulfamoyl chlorides with smaller substituents. nih.gov This effect is a critical consideration in synthetic planning, as reactions involving this compound may require longer reaction times or more forcing conditions to achieve completion. scribd.com While the mechanism is primarily SN2-like, some reactions of sulfonyl halides, particularly in highly polar, ionizing solvents, may exhibit a degree of SN1 character, although this is generally less favored. nih.gov

Analysis of Catalytic Effects on this compound Reactivity

The reactivity of this compound can be significantly modulated through the use of catalysts. Most commonly, base catalysis is employed to enhance the rate and efficiency of sulfamoylation reactions.

Base Catalysis: Non-nucleophilic organic bases are frequently added to sulfamoylation reactions. nih.govscribd.com The primary roles of the base are twofold:

To deprotonate the nucleophile: In the case of alcohol or primary/secondary amine nucleophiles, the base can abstract a proton, increasing the nucleophilicity of the reacting species and thereby accelerating its attack on the sulfamoyl chloride.

To act as an acid scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the desired product or unreacted nucleophile, which could otherwise lead to side reactions or equilibrium limitations.

Commonly used bases include triethylamine (B128534) (NEt3) and pyridine. nih.govscribd.com In some cases, stronger non-nucleophilic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been used to promote cyclization steps following an initial sulfamoylation. nih.gov

Acid Catalysis: While less common for this specific reagent, the use of acid or acidic catalysts is a known strategy in related reactions. gccpo.org An acidic catalyst could potentially operate by activating the sulfamoyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.

Transition Metal Catalysis: The field of transition metal catalysis has uncovered new reaction paradigms for related compounds like acyl chlorides, often involving palladium, rhodium, or iridium catalysts. nih.gov These catalysts can facilitate novel bond formations that are not possible under traditional conditions. While specific applications of transition metal catalysts with this compound are not widely documented, the principle of using a catalyst to direct a chemical pathway to maximize the desired product while minimizing byproducts is a central concept in modern chemical manufacturing. stfc.ac.uk The choice of catalyst is crucial for achieving high selectivity and efficiency. stfc.ac.uk

The table below summarizes the role of common catalysts in reactions involving sulfamoyl chlorides.

| Catalyst Type | Example(s) | Primary Function | Reference |

| Organic Base | Triethylamine (NEt3), Pyridine, TMG | Nucleophile activation; HCl scavenger | scribd.com, nih.gov |

| Acid Catalyst | General Acid | Electrophile (R-SO2Cl) activation | gccpo.org |

Influence of Solvent Systems on Reaction Mechanisms and Yields

Polar solvents are known to stabilize charged intermediates and transition states, which can significantly affect the reaction rate and mechanism. numberanalytics.comresearchgate.net In the context of sulfamoylation, which proceeds through a polar transition state, the solvent polarity can be decisive. However, the reactivity of the sulfamoyl chloride with the solvent itself is a major concern.

Historically, solvents like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) have been used. scribd.comgoogle.com While these allow the reaction to proceed, they are not always ideal. Problems such as low conversion rates, the need for a large excess of the sulfamoyl chloride reagent, and the formation of byproducts have been reported. google.com

More recent studies have identified polar aprotic solvents like N,N-dimethyl acetamide (B32628) (DMA) and 1-methyl-2-pyrrolidone (NMP) as superior alternatives for sulfamoylation. google.com Research has shown that using DMA or NMP as the solvent can lead to a complete conversion to the desired sulfamate (B1201201) product with no detectable byproducts. google.com A significant advantage is that the amount of this compound can be drastically reduced to near stoichiometric amounts (1.0-1.5 equivalents), and the reaction can even proceed without the need for an additional base. google.com This represents a major improvement in efficiency and process safety.

In some complex, one-pot tandem reactions, a co-solvent system may be necessary. For example, a mixture of dimethylacetamide and acetonitrile (DMA:MeCN) was used to achieve a respectable yield in a tandem sulfamoylation/aza-Michael reaction, where quenching with an aqueous solution of sodium bicarbonate was found to be essential for promoting the final cyclization step. nih.gov The failure of certain one-pot reactions with this compound, even in optimized solvent systems, has been attributed to the steric hindrance from the cyclohexyl group, which can prevent subsequent intramolecular reactions. nih.gov

The following table compares different solvent systems used in sulfamoylation reactions.

| Solvent(s) | Key Observation | Impact on Reaction | Reference |

| Dichloromethane (CH2Cl2) | Common solvent, but can lead to low conversion and requires excess reagent and a base. | Standard, but often inefficient. | scribd.com, google.com |

| N,N-dimethyl acetamide (DMA) | Allows for complete conversion with stoichiometric amounts of sulfamoyl chloride, often without a base. | High efficiency, clean reaction, fewer byproducts. | google.com |

| 1-methyl-2-pyrrolidone (NMP) | Similar benefits to DMA; provides an efficient and clean conversion. | High efficiency and yield. | google.com |

| DMA / Acetonitrile (MeCN) | Used as a co-solvent system in tandem reactions to achieve good yields. | Enables complex multi-step sequences in one pot. | nih.gov |

Computational and Experimental Validation of Proposed Mechanistic Pathways in Derivative Synthesis

In modern chemical research, the elucidation of reaction mechanisms is a synergistic effort combining computational modeling and experimental validation. nih.govmdpi.com This dual approach provides a powerful toolkit for understanding and predicting the reactivity of complex molecules like this compound in the synthesis of new derivatives.

Computational Modeling: Theoretical methods such as Density Functional Theory (DFT) and molecular docking simulations are employed to investigate proposed reaction pathways. mdpi.comrsc.org

Mechanism Elucidation: DFT calculations can map the potential energy surface of a reaction. This allows researchers to calculate the energies of reactants, intermediates, transition states, and products. By identifying the lowest energy pathway, the most plausible reaction mechanism can be proposed. mdpi.com For the synthesis of a cyclohexylsulfamoyl derivative, this could involve modeling the SN2 attack of a nucleophile to confirm the transition state structure and its associated energy barrier.

Reactivity Prediction: Computational tools can help predict how changes in substrate structure will affect reactivity. For instance, modeling could quantitatively explain the decreased reaction rate due to the steric bulk of the cyclohexyl group, as observed experimentally. nih.gov

Experimental Validation: The hypotheses generated from computational studies are then tested in the laboratory.

Synthesis and Characterization: The proposed synthesis of a derivative is carried out under the conditions suggested by the modeling. The identity and purity of the resulting compounds are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). mdpi.com

Kinetic Studies: Experimental kinetic studies can be performed to measure reaction rates and determine the reaction order with respect to each reactant, providing data that can be directly compared to the predictions from computational models.

Intermediate Trapping: In some cases, experiments can be designed to trap reactive intermediates proposed by computational models, providing direct evidence for the proposed pathway.

This integrated approach has been successfully applied in the development of various sulfonamide and other heterocyclic derivatives. rsc.org For example, studies on other complex molecules have used computational docking to predict binding affinities, followed by successful synthesis and experimental verification of the compounds' activity, demonstrating the power of this combined strategy. mdpi.comrsc.org This methodology provides a rigorous framework for developing novel synthetic routes and understanding the intricate mechanistic details of reactions involving this compound.

Advanced Applications of Cyclohexylsulfamoyl Chloride in Complex Organic Synthesis

Utility in Medicinal Chemistry as a Key Building Block

Cyclohexylsulfamoyl chloride is a significant chemical intermediate, primarily utilized as a versatile building block in the synthesis of complex organic molecules. a2bchem.comfluorochem.co.uk Its utility in medicinal chemistry stems from its nature as a sulfonyl chloride, which allows it to readily react with nucleophiles like amines to form stable sulfonamide linkages. sigmaaldrich.com This reactivity is harnessed by chemists to incorporate the cyclohexylsulfamoyl moiety into various molecular scaffolds, a common strategy in the development of novel therapeutic agents. a2bchem.com The sulfonamide group is a key pharmacophore found in a wide array of clinically important drugs, and reagents like this compound provide a direct route to access this functional group. sigmaaldrich.com The presence of the cyclohexyl group can confer specific properties to the final molecule, such as increased lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov

Rational Design and Optimization of Ligands

Rational drug design is a modern approach that leverages the three-dimensional structure of biological targets to design and optimize new drug candidates. mdpi.combiorxiv.orgopenmedicinalchemistryjournal.com This process, often aided by computational methods, involves creating molecules that are complementary in shape and chemical properties to the target's binding site. openmedicinalchemistryjournal.com this compound is a valuable tool in this context, allowing for the strategic introduction of a cyclohexylsulfamoyl group to optimize ligand-receptor interactions. nih.gov

The design process may involve identifying a pharmacophore—the essential arrangement of functional groups necessary for biological activity—and then building a scaffold around it. cresset-group.com The cyclohexylsulfamoyl group can serve multiple roles in ligand optimization. The sulfamoyl portion (-SO₂NH-) can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the protein target. nih.gov Simultaneously, the bulky and hydrophobic cyclohexyl ring can fit into lipophilic pockets within the binding site, enhancing binding affinity and selectivity. nih.gov

A prominent example of this is in the design of Angiotensin II receptor antagonists, where researchers specifically designed molecules containing a cyclohexylsulfamoyl group. nih.gov The hypothesis was that the sulfonyl group would mimic the electronics of a previously identified nitro group, while the cyclohexyl substituent would form favorable interactions with specific lipophilic pockets (L3 or L4) in the receptor, leading to a stronger drug-receptor complex. nih.gov This targeted approach, based on understanding the receptor's architecture, exemplifies the rational optimization of ligands. nih.govmdpi.com

Precursors for Biologically Active Molecules

As a reactive chemical intermediate, this compound serves as a precursor for a diverse range of biologically active molecules. a2bchem.comnih.gov Its ability to form sulfonamides makes it a key component in the synthesis of compounds targeting various physiological pathways. sigmaaldrich.com The introduction of a chlorine atom into a molecule can substantially improve its biological activity, and chloro-containing reagents like this compound are thus vital in drug discovery. nih.gov

Synthesis of Cannabinoid Receptor Partial Agonists

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for therapeutic intervention in pain, inflammation, and neurological disorders. d-nb.infoauburn.edu The development of ligands with specific activity profiles, such as partial agonism, is a key goal to achieve therapeutic benefits while minimizing side effects. d-nb.infobiorxiv.org

The synthesis of novel cannabinoid receptor ligands often involves creating a library of related compounds to explore structure-activity relationships. d-nb.info While direct synthesis examples using this compound are not extensively detailed in the provided research, the creation of sulfonamide-containing cannabinoid ligands is a known strategy. For instance, compound NMP-4 has been identified as a CB1 partial agonist. d-nb.info The synthesis of such varied structures often relies on versatile building blocks. Given the importance of the sulfonamide moiety in various bioactive molecules, this compound represents a suitable reagent for generating novel structures to be tested for activity at cannabinoid receptors, allowing for exploration of how the cyclohexyl group influences receptor binding and functional activity.

Development of Na+-K+-Cl- Cotransporter (NKCC1) Inhibitors

The Na+-K+-Cl- cotransporter 1 (NKCC1) is a membrane protein that regulates intracellular ion concentrations and is implicated in several neurological disorders, making it an important therapeutic target. acs.orgwikipedia.orgfrontiersin.org The development of selective NKCC1 inhibitors is an active area of research. acs.org

Recent studies have led to the discovery of a novel class of selective NKCC1 inhibitors built upon a benzoic acid scaffold. acs.org A crucial element of these inhibitors was found to be a sulfonamide group. acs.org Research into this class of compounds revealed that the nature of the alkyl group attached to the sulfonamide nitrogen was critical for inhibitory activity. acs.org While the initial promising compounds featured N,N-dimethyl or n-octyl substitutions, this finding highlights a clear strategy for optimization. The systematic replacement of these groups with other substituents, such as a cyclohexyl group, represents a rational approach to improving potency and modulating pharmacokinetic properties like metabolic stability and solubility. acs.org Therefore, this compound is a highly relevant building block for the synthesis and exploration of new potential NKCC1 inhibitors based on this validated chemical scaffold.

Creation of Angiotensin II Receptor Antagonists

The renin-angiotensin system is a critical regulator of blood pressure, and antagonists of the Angiotensin II (Ang II) type 1 (AT1) receptor are a major class of antihypertensive drugs. wikipedia.orgmdpi.comucl.ac.be The development of these drugs, often called "sartans," is a classic example of rational drug design. wikipedia.org

In a specific effort to develop novel Ang II receptor antagonists, researchers designed and synthesized a series of 5-alkylsulfamoyl substituted benzimidazole (B57391) derivatives. nih.gov This work was based on modifying a previous lead compound containing a 5-nitrobenzimidazole (B188599) core. The sulfamoyl group was introduced as an isosteric replacement for the nitro group. nih.gov The study evaluated a range of alkyl groups on the sulfamoyl nitrogen and found that activity was dependent on the size and bulk of the group. nih.gov Notably, maximum antagonistic activity was observed with compact and bulky alkyl groups, specifically tert-butyl and cyclohexyl. nih.gov The resulting cyclohexyl derivative, compound 4h in the study, showed promising in vitro and in vivo activity, underscoring the successful application of this compound or a similar synthetic equivalent in creating potent Angiotensin II receptor antagonists. nih.gov

Exploration of NF-κB Activation Modulators

The nuclear factor-κB (NF-κB) signaling pathway is a central regulator of genes involved in inflammation, immunity, and cell survival. nih.govmdpi.com Its dysregulation is linked to chronic inflammatory diseases and cancer, making it a prime target for pharmacological intervention. nih.gov A key therapeutic strategy involves the discovery of small molecules that can inhibit or modulate NF-κB activation. nih.govmdpi.com

The exploration for new NF-κB modulators involves screening diverse chemical libraries and synthesizing novel compounds. nih.gov While the literature does not prominently feature specific examples derived directly from this compound, the chemical scaffold is well-suited for this exploratory research. The synthesis of sulfonamide-containing molecules is a common approach in drug discovery, and applying this to the search for NF-κB inhibitors is a viable strategy. The reactive nature of this compound allows it to be easily incorporated into various heterocyclic and aromatic systems, which are common cores for NF-κB modulators. This allows for the generation of novel chemical entities whose ability to interfere with the NF-κB signaling cascade—for instance, by inhibiting key kinases like IKKβ or preventing the nuclear translocation of NF-κB subunits—can then be systematically evaluated. nih.govmdpi.com

Research Findings Summary

| Application Area | Molecular Target | Role of Cyclohexylsulfamoyl Moiety | Key Findings | Citations |

| Ligand Optimization | General (e.g., Ang II Receptor) | Provides H-bond capability (sulfamoyl) and lipophilic bulk (cyclohexyl) for enhanced binding. | Rational design can strategically place the moiety to interact with specific receptor pockets, improving affinity and selectivity. | nih.govmdpi.com |

| NKCC1 Inhibitors | Na+-K+-Cl- Cotransporter 1 (NKCC1) | The alkyl group on the sulfonamide is critical for inhibitory activity. | In a known class of inhibitors, the alkyl group on the sulfonamide needs optimization; cyclohexyl is a rational candidate for enhancing potency and ADME properties. | acs.org |

| Angiotensin II Antagonists | Angiotensin II Type 1 (AT1) Receptor | The cyclohexyl group provides optimal bulk to fit into a lipophilic pocket of the receptor. | A synthesized benzimidazole derivative with a cyclohexylsulfamoyl group showed maximum antagonistic activity compared to other alkyl substitutions. | nih.gov |

| NF-κB Modulation | NF-κB Signaling Pathway | Serves as a versatile building block to create novel sulfonamide-containing compounds for screening. | The exploration for new small molecule inhibitors of this pathway is an active field where the sulfonamide scaffold is of interest. | nih.govmdpi.comnih.gov |

Role as a Reagent in Tandem and Multi-Component Reactions

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single operation, and multi-component reactions (MCRs), where three or more reactants combine to form a single product, are powerful tools for building molecular complexity efficiently. The utility of a reagent in such processes is a testament to its reactivity and selectivity.

Research into one-pot, tandem reactions for the synthesis of oxathiazinane dioxide heterocycles has provided specific insights into the reactivity of this compound. In a study aimed at developing tandem sulfamoylation/aza-Michael reactions, various N-substituted sulfamoyl chlorides were tested. While N-methyl, N-ethyl, and N-aryl substituted sulfamoyl chlorides successfully yielded the desired oxathiazinane products, the reaction failed when N-cyclohexylsulfamoyl chloride was used. google.com Scientists hypothesize that the steric bulk of the cyclohexyl group attached to the nitrogen atom is the primary reason for this lack of reactivity, as it likely prevents the subsequent aza-Michael cyclization step from occurring. google.com

This finding highlights a key aspect of reagent design and selection in tandem reactions: the steric properties of a reagent can be as critical as its electronic properties. While the sulfamoyl chloride group is activated for the initial sulfamoylation, the bulky cyclohexyl substituent can impede subsequent intramolecular transformations necessary to complete the tandem sequence.

Table 1: Outcome of Tandem Sulfamoylation/Aza-Michael Cyclization with Various N-Substituted Sulfamoyl Chlorides

| N-Substituent | Reaction Outcome | Presumed Reason for Outcome | Reference |

|---|---|---|---|

| Methyl | Successful Product Formation | Low steric hindrance | google.com |

| Ethyl | Successful Product Formation | Low steric hindrance | google.com |

| Aryl | Successful Product Formation | Favorable electronic/steric profile | google.com |

| Cyclohexyl | Reaction Failed | High steric hindrance | google.com |

Contribution to the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on the use of specific building blocks that can introduce key functional groups or structural motifs into a target molecule. This compound serves as a precursor in synthetic pathways aimed at creating more complex molecules, particularly in the agrochemical sector.

One notable application is its use in the synthesis of intermediates for sulfonylurea herbicides. vulcanchem.com Sulfonylureas are a critical class of herbicides, and their synthesis often involves the coupling of a sulfonamide component with an isocyanate or carbamate (B1207046). The synthesis of the carbamate (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate illustrates the role of a cyclohexylsulfamoyl moiety in building a more complex molecular architecture. This process typically involves the initial formation of a sulfonamide, followed by coupling to form the carbamate. vulcanchem.com

Table 2: Representative Synthesis of a Sulfonylurea Precursor

| Step | Reaction | Reagents/Conditions | Role of Cyclohexyl Moiety | Reference |

|---|---|---|---|---|

| 1 | Sulfonamide Formation | Cyclohexylamine (B46788) + 4-Sulfobenzoic acid chloride | Introduction of the N-cyclohexylsulfonamide group | vulcanchem.com |

The presence of the cyclohexyl group in these molecules is not arbitrary; it is often designed to influence the final compound's physical and biological properties, such as its lipophilicity and how it interacts with its biological target. vulcanchem.com Therefore, the use of this compound as a reagent contributes to a methodology for creating structurally diverse and biologically active compounds. While not a novel reaction in the mechanistic sense, its application as a key building block is integral to the synthetic strategies for producing these specific, high-value molecules.

Advanced Spectroscopic and Computational Characterization of Cyclohexylsulfamoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of cyclohexylsulfamoyl chloride and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, the electronic environment of individual atoms, and the stereochemistry of the cyclohexyl ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the cyclohexyl ring. These signals typically appear as complex multiplets in the upfield region, generally between 1.0 and 4.0 ppm. The significant overlap of these signals often necessitates the use of two-dimensional NMR techniques, such as COSY and HSQC, for unambiguous assignment. The chemical shift of the proton attached to the nitrogen atom (N-H) can vary depending on the solvent and concentration and often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. savemyexams.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single sharp signal, simplifying the analysis. savemyexams.com The chemical shifts of the carbon atoms in the cyclohexyl ring are influenced by their position relative to the sulfamoyl chloride group. The carbon atom bonded to the nitrogen (C-N) typically appears in the range of 50-60 ppm. The other cyclohexyl carbons resonate at higher fields, generally between 20 and 40 ppm. pdx.edu The carbonyl carbon in derivatives, such as N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide, would appear significantly downfield. savemyexams.com

Table 1: Representative NMR Data for this compound Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclohexyl Protons | 1.0 - 4.0 (m) | 20 - 60 |

| Aromatic Protons | 7.0 - 8.0 (m) | 110 - 150 |

| N-H Proton | Variable (br s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. m = multiplet, br s = broad singlet.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and its derivatives, allowing for the confirmation of their elemental composition. nih.gov Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. tutorchase.com

The molecular ion peak ([M]⁺) in the mass spectrum of this compound corresponds to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion is observed, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1). msu.edu

Common fragmentation pathways for sulfamoyl chlorides involve the loss of the SO₂Cl group or cleavage of the cyclohexyl ring. The fragmentation of related sulfonamides often shows a characteristic loss of SO₂ (64 Da). nih.gov The fragmentation pattern can be complex, but analysis of the resulting fragment ions helps to piece together the structure of the original molecule. tutorchase.comacdlabs.com

Table 2: Common Fragment Ions in the Mass Spectrum of this compound Derivatives

| Fragment Ion | Description |

| [M-SO₂Cl]⁺ | Loss of the sulfamoyl chloride group |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [C₆H₁₁]⁺ | Cyclohexyl cation |

| [M-SO₂]⁺ | Loss of sulfur dioxide (in sulfonamide derivatives) nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a characteristic fingerprint of the molecule. vscht.cz

The IR spectrum of this compound displays several characteristic absorption bands. The N-H stretching vibration typically appears as a medium to weak band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are strong and are found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C-H stretching vibrations of the cyclohexyl ring are observed just below 3000 cm⁻¹. vscht.cz The C-Cl stretch is typically found in the fingerprint region between 850-550 cm⁻¹. scribd.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| S=O | Asymmetric Stretch | 1370 - 1330 |

| S=O | Symmetric Stretch | 1180 - 1160 |

| C-N | Stretch | 1350 - 1000 |

| C-Cl | Stretch | 850 - 550 scribd.com |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique provides detailed information about bond lengths, bond angles, and the conformation of the cyclohexyl ring.

For a derivative, N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide, X-ray crystallography has shown that the cyclohexyl ring adopts a stable chair conformation. nih.govresearchgate.net The analysis of the crystal structure reveals the dihedral angles between the cyclohexyl and phenyl rings, as well as the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govresearchgate.net In the crystal structure of this derivative, molecules are linked by intermolecular N-H···O hydrogen bonds, forming two-dimensional layers. nih.govresearchgate.net

Table 4: Selected Crystallographic Data for a Cyclohexylsulfamoyl Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | - |

| a (Å) | 14.6929 (19) | nih.gov |

| b (Å) | 13.3486 (19) | nih.gov |

| c (Å) | 7.9769 (12) | nih.gov |

| β (°) | 102.387 (7) | nih.gov |

| V (ų) | 1528.1 (4) | nih.gov |

Data for N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide.

Computational Chemistry Approaches for Electronic and Steric Property Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and ground state properties of molecules. wikipedia.org DFT calculations can provide valuable insights into the geometry, stability, and reactivity of this compound and its derivatives. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model the electron density and predict various molecular properties. mdpi.com For instance, DFT calculations have been used to complement experimental data from X-ray crystallography, providing a deeper understanding of the molecular structure and energetics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de The MEP map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the hydrogen atoms and the sulfur atom.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and understand chemical reactivity. numberanalytics.comwikipedia.org The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. numberanalytics.comtaylorandfrancis.com The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, computational methods like Density Functional Theory (DFT) can be employed to calculate its FMO properties. nih.gov The analysis would likely reveal that the HOMO is distributed over the cyclohexyl ring and the nitrogen atom, which are the more electron-rich portions of the molecule. Conversely, the LUMO is expected to be localized on the highly electrophilic sulfamoyl chloride (-SO₂Cl) group, particularly around the sulfur and chlorine atoms. researchgate.net This distribution indicates that the molecule would act as an electrophile in reactions, susceptible to nucleophilic attack at the sulfur atom.

The reactivity of this compound derivatives can be modulated by introducing different substituents. Electron-donating groups attached to the molecule would raise the HOMO energy level, enhancing its nucleophilic character, while electron-withdrawing groups would lower the LUMO energy, making it a stronger electrophile. researchgate.net Quantum chemical calculations for similar sulfamoyl derivatives provide insight into the typical energy values. nih.govscispace.com

Table 1: Representative FMO Data for Sulfamoyl Derivatives (Calculated via DFT)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Sulfamoyl Derivative A | -7.5 | -1.1 | 6.4 | High Stability |

| Sulfamoyl Derivative B | -6.8 | -1.9 | 4.9 | Moderate Reactivity |

| Sulfamoyl Derivative C | -6.2 | -2.5 | 3.7 | High Reactivity |

Note: This table presents illustrative data based on typical values found for related compounds in the literature to demonstrate the concept; it is not specific to this compound itself. nih.govdergipark.org.tr

Molecular Docking and Binding Site Interactions Analysis

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. brieflands.comjournaljpri.com This method is instrumental in drug discovery and medicinal chemistry for understanding structure-activity relationships. researchgate.net The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. brieflands.com

For derivatives of this compound, which are often designed as enzyme inhibitors, molecular docking can elucidate how they interact with key amino acid residues in an enzyme's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals contacts. researchgate.netnih.gov For example, studies on various sulfonamide-based inhibitors have shown that the sulfamoyl group (-SO₂NH-) is an effective hydrogen bond donor and acceptor. nih.govmdpi.com

In a hypothetical docking study of a this compound derivative against a target enzyme, the cyclohexyl group would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. nih.gov The sulfonamide moiety resulting from the reaction of the sulfamoyl chloride could form crucial hydrogen bonds with polar residues like serine, threonine, or tyrosine, anchoring the inhibitor in the active site. researchgate.netnih.gov The analysis of these binding patterns helps in optimizing the ligand's structure to enhance its binding affinity and selectivity. nih.gov

Table 2: Example of Binding Interactions for a Sulfonamide Inhibitor in an Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |

|---|---|---|---|

| Tyr121 | Hydrogen Bond | 2.9 | Sulfonamide Oxygen |

| Trp84 | π-π Stacking | 4.5 | Aromatic Ring |

| Phe330 | Hydrophobic | 3.8 | Alkyl/Cycloalkyl Group |

| Ser200 | Hydrogen Bond | 3.1 | Sulfonamide NH |

Note: This table is a representative example based on published docking studies of sulfonamide inhibitors to illustrate the types of interactions observed. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and the stability of intermolecular interactions. nih.govscm.com This technique complements the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, thus offering insights into the dynamic nature of a ligand-protein complex. researchgate.net

For this compound and its derivatives, MD simulations can be used to explore their conformational flexibility. The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat), and there is rotational freedom around the S-N bond. MD simulations can reveal the preferred conformations in a given environment and the energy barriers between them. researchgate.net

When a derivative is bound to a protein, MD simulations are crucial for assessing the stability of the docked pose. researchgate.net A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A low and stable RMSD value suggests that the ligand maintains a consistent binding mode within the active site, indicating a stable complex. researchgate.net In contrast, a high or fluctuating RMSD might suggest that the ligand is unstable in the binding pocket and may dissociate. These simulations can also map the dynamics of water molecules in the active site and analyze the persistence of specific hydrogen bonds, providing a more complete understanding of the binding event. mdpi.com

Table 3: Typical Parameters and Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Typical Value/Description | Purpose |

|---|---|---|

| Simulation Time | 50 - 200 nanoseconds | To allow for sufficient sampling of conformational space. |

| Temperature | 300 K | To simulate physiological conditions. scm.com |

| Pressure | 1 atm | To simulate physiological conditions. scm.com |

| RMSD Analysis | Measures average atomic deviation | To assess the stability of the ligand's binding pose. researchgate.net |

| Hydrogen Bond Analysis | Tracks formation and breakage over time | To determine the stability of key polar interactions. |

Note: This table provides a general overview of parameters used in MD simulations.

Advanced Analytical Methodologies in Cyclohexylsulfamoyl Chloride Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, enabling the separation and identification of components within a mixture. advancechemjournal.comijcrt.org For Cyclohexylsulfamoyl Chloride, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are invaluable tools.

HPLC is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. labmal.comdrawellanalytical.com It is particularly useful for assessing the purity of this compound and for monitoring the progress of reactions. conductscience.com The principle of HPLC involves injecting a sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped at high pressure. advancechemjournal.com The separation is based on the differential partitioning of the sample components between the two phases. ijcrt.org

In the context of sulfonyl chlorides, including this compound, reverse-phase HPLC is a common approach. sielc.comresearchgate.net This method utilizes a non-polar stationary phase and a polar mobile phase. advancechemjournal.com For instance, a C18 column is frequently employed, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups. sielc.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com

The detection of this compound and related compounds is typically achieved using an ultraviolet (UV) detector. google.com This is because the sulfonyl chloride group itself, or aromatic moieties within the molecule, can absorb UV light. google.com In some cases, derivatization may be employed to enhance UV detection or to allow for fluorescence detection, which can significantly increase sensitivity. google.comnih.gov For example, a sulfonyl chloride can be reacted with a fluorescent labeling agent to produce a highly detectable derivative. nih.gov

The data obtained from an HPLC analysis is presented as a chromatogram, which is a plot of detector response versus time. Each peak in the chromatogram corresponds to a different component in the mixture, and the area under the peak is proportional to the concentration of that component. This allows for the quantitative determination of the purity of this compound and the concentration of any impurities or reactants and products in a reaction mixture. researchgate.net

Table 1: Typical HPLC Parameters for Sulfonyl Chloride Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin-layer chromatography is a simple, rapid, and cost-effective technique for qualitative analysis and reaction monitoring. umass.edulibretexts.orgsigmaaldrich.com It is widely used in organic synthesis to quickly assess the progress of a reaction by observing the disappearance of reactants and the appearance of products. umass.edunih.gov

TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel. orgchemboulder.com The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). orgchemboulder.com The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. umass.edu

For this compound, a typical TLC analysis would involve using a silica gel plate as the stationary phase and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. The separated spots are visualized, often under UV light, as dark spots on a fluorescent background. umass.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparison with standards. libretexts.org

TLC is particularly useful for monitoring the conversion of a starting material to this compound or its subsequent reactions. nih.gov By taking small aliquots from the reaction mixture at different time intervals and running a TLC, a chemist can visually track the formation of the desired product and the consumption of the starting materials. nih.gov

Table 2: Example TLC System for Monitoring a Reaction Involving a Sulfonyl Chloride

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (3:1 v/v) |

| Visualization | UV light (254 nm) or iodine vapor |

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods for Quantitative Analysis in Research Contexts

Spectrophotometry is a quantitative analytical technique that measures the amount of light absorbed by a substance as a function of wavelength. brjac.com.br It is a valuable tool for determining the concentration of a compound in solution, provided the compound has a chromophore that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. researchgate.net

While direct UV spectrophotometry can be used for the quantification of sulfonyl chlorides, especially those containing aromatic rings, derivatization methods are often employed to enhance sensitivity and selectivity. acs.org A common approach involves reacting the sulfonyl chloride with a reagent that forms a colored or fluorescent product. acs.orgnih.gov

One such method involves the reaction of a sulfonyl chloride with sodium azide (B81097) to form an acyl azide. The remaining unreacted azide can then be quantified by its reaction with ferric sulfate (B86663) to produce a colored complex, which is measured spectrophotometrically. acs.org The decrease in absorbance of the ferric azide complex is proportional to the initial concentration of the sulfonyl chloride. acs.org

Another approach involves reacting the sulfonyl chloride with a primary or secondary amine to form a sulfonamide. If the amine itself is chromophoric or if a colored product is formed, this can be used for quantification. For example, dabsyl chloride has been used as a derivatizing agent for amines, and the resulting colored sulfonamides are measured spectrophotometrically. nih.gov While this example illustrates the derivatization of amines with a sulfonyl chloride, the reverse principle could be applied where this compound is reacted with a chromophoric amine for quantification.

Table 3: Spectrophotometric Analysis of a Sulfonyl Chloride via Derivatization

| Reagent | Analyte | Wavelength (nm) | Principle |

| Sodium Azide / Ferric Sulfate | p-Toluenesulfonyl Chloride | 458 | Measurement of unreacted azide acs.org |

| Dabsyl Chloride | Bacitracin (amine-containing) | Visible range | Formation of a colored sulfonamide derivative nih.gov |

Safety Protocols and Responsible Laboratory Practices for Research Involving Cyclohexylsulfamoyl Chloride

Comprehensive Hazard Identification and Risk Assessment in Academic Research Settings

Cyclohexylsulfamoyl chloride is a chemical compound that necessitates careful handling due to its hazardous properties. It is classified as a substance that causes severe skin burns and eye damage. In academic research settings, a thorough risk assessment is crucial before commencing any work with this compound. uwaterloo.canih.gov This involves identifying all potential hazards associated with its use, including its reactivity with other substances. For instance, it is known to react with water, which can generate heat and toxic gases. spectrumchemical.com

A key component of the risk assessment process is to consider the experimental conditions, as factors like temperature and pressure can alter the chemical's behavior. uwaterloo.ca The assessment should also evaluate both quantitative and qualitative data from various safety resources to classify the hazards, which can range from moderate to very high. nih.gov It is essential to identify any byproducts that may be formed during reactions, as these may also pose risks. For example, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas.

The risk assessment should be a documented process, outlining the steps of the planned research, the equipment and materials to be used, and the control measures required to minimize exposure. uwaterloo.ca This comprehensive approach ensures that all potential risks are considered and appropriately managed, contributing to a safer laboratory environment. nih.gov

Implementation of Safe Handling Procedures and Appropriate Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent accidental exposure. All work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors or fumes. fluorochem.co.ukcmu.edu It is also important to ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation. fluorochem.co.ukfishersci.com

The selection and use of appropriate Personal Protective Equipment (PPE) are critical. The specific PPE required should be determined by a thorough risk assessment of the planned procedures. bradford.gov.uk The following table outlines the recommended PPE for handling this compound:

| Body Part | Personal Protective Equipment (PPE) | Standard/Specification | Purpose |

| Eyes/Face | Tightly fitting safety goggles or a face shield. bradford.gov.uk | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). fishersci.com | To protect against splashes and vapors that can cause severe eye damage. |

| Hands | Chemical-resistant gloves. bradford.gov.ukactivate-scientific.com | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN374. fluorochem.co.uk | To prevent skin contact, which can cause severe burns. |

| Body | Protective clothing, such as a lab coat or coveralls. bradford.gov.uk | Should cover the arms and body to prevent skin exposure. fluorochem.co.uk | To protect the skin from accidental splashes or spills. |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if ventilation is inadequate. fishersci.comfishersci.com | The type of filter, such as a Type ABEK filter, should be selected based on the specific hazards. | To protect against inhalation of harmful vapors, mists, or gases. |

It is crucial to use proper glove removal techniques to avoid skin contact with the outer surface of the glove. fluorochem.co.uk Contaminated clothing should be removed immediately and washed before reuse. After handling the chemical, it is essential to wash hands and face thoroughly.

Development and Adherence to Emergency Response and First Aid Protocols

In the event of accidental exposure to this compound, immediate and appropriate action is critical. Laboratories must have clear and accessible emergency response and first aid protocols in place. spectrumchemical.com All personnel working with this chemical should be familiar with these procedures.

| Type of Exposure | First Aid Measures |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with copious amounts of water. fluorochem.co.uk Seek immediate medical attention. nj.gov |

| Eye Contact | Immediately rinse the eyes cautiously with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. fluorochem.co.ukcdc.gov Remove contact lenses if present and easy to do. fluorochem.co.uk Seek immediate medical attention. nj.govcdc.gov |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. fluorochem.co.uk If breathing has stopped or is irregular, provide artificial respiration. fluorochem.co.uk Call a poison center or physician immediately. |

| Ingestion | Rinse the mouth with plenty of water (only if the person is conscious). fluorochem.co.uk Do NOT induce vomiting. Immediately call a poison center or doctor. fluorochem.co.uk |

In case of a spill, the area should be evacuated. The spilled material should be absorbed with an inert material like sand or vermiculite (B1170534) and placed into a suitable, closed container for disposal. fluorochem.co.ukfishersci.com All sources of ignition should be removed from the area. fluorochem.co.uk It is important not to let the product enter drains. For significant spills, a specialized hazardous materials emergency response team may need to be notified. rutgers.edu

Guidelines for Environmentally Responsible Waste Management and Disposal of this compound and its Byproducts

Proper waste management and disposal of this compound and its byproducts are essential to prevent environmental contamination. This substance should not be released into the environment. fishersci.com

All waste material containing this compound must be disposed of in accordance with local, national, and international regulations. Chemicals should be left in their original containers, and different types of waste should not be mixed. Uncleaned containers should be handled with the same precautions as the product itself.

As a halogenated compound, this compound waste should be collected in a specifically labeled, sealed container for collection by a licensed waste disposal service. riskassess.com.au It is crucial not to mix halogenated waste with non-halogenated waste, as the disposal of halogenated compounds is more complex and costly due to the potential formation of toxic byproducts like dioxins during incineration. riskassess.com.au

The discharge of chlorine-containing compounds into sewer systems can lead to the formation of harmful disinfection by-products (DBPs) in aquatic environments, which can be toxic to flora and fauna. nih.gov Therefore, pouring this chemical waste down the drain is not a responsible disposal method. riskassess.com.au Any byproducts generated during research should also be assessed for their environmental impact and disposed of appropriately. For instance, byproducts that are not water-soluble should not be poured down the drain as they can create hazards in the sewer system. riskassess.com.au

Q & A

Q. What are the optimal reaction conditions for synthesizing cyclohexylsulfamoyl chloride, and how can purity be validated?

this compound is typically synthesized via the reaction of (cyclohexane-1-yl)aminosulfonic acid with thionyl chloride (ClSO₂Cl). Key parameters include temperature control (reflux at 60–80°C), stoichiometric excess of ClSO₂Cl (1.2–1.5 equivalents), and inert atmosphere to minimize hydrolysis. Post-synthesis, purity can be validated using HPLC (≥98% purity threshold) or ¹H/¹³C NMR to confirm structural integrity . Residual solvents (e.g., dichloromethane) should be quantified via GC-MS .

Q. How should researchers handle this compound to ensure laboratory safety?

Due to its reactivity and potential respiratory/skin irritation, use fume hoods , nitrile gloves, and chemical goggles. Store at 2–8°C in airtight containers away from oxidizers. Spills require neutralization with sodium bicarbonate followed by ethanol rinsing. Emergency protocols include eye irrigation (15 mins with saline) and immediate medical consultation for inhalation exposure .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Boiling point : Differential scanning calorimetry (DSC) or distillation under reduced pressure (reported range: 105°C at 0.15 mmHg) .

- Refractive index : Abbe refractometer (1.5114 at 20°C) .

- Stability : Accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) with monitoring via FT-IR for sulfonamide bond integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., COSMO-RS) predict this compound’s solubility in novel solvents?

COSMO-RS-DARE models integrate quantum chemistry and statistical thermodynamics to predict solubility in deep eutectic solvents (DES) or ionic liquids. Input parameters include sigma profiles (charge distribution) and activity coefficients. Experimental validation involves phase equilibria studies at 25–60°C, comparing computed vs. observed solubility deviations (<5% error) .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound’s hydrolysis?

Discrepancies in hydrolysis rates (e.g., pH-dependent vs. buffer-independent mechanisms) require:

Q. How do steric effects influence this compound’s reactivity in nucleophilic substitutions?

The cyclohexyl group imposes steric hindrance, slowing SN₂ mechanisms. This is evidenced by:

- Comparative kinetics : Lower reaction rates vs. linear alkyl analogs (e.g., methylsulfamoyl chloride).

- DFT calculations : Higher activation energy (ΔG‡) for backside attack due to cyclohexane ring conformation.

- Substituent studies : Enhanced reactivity with bulky nucleophiles (e.g., tert-butoxide) supports associative mechanisms .

Data Presentation and Reproducibility

Q. What statistical methods ensure robust analysis of this compound’s stability data?

Q. How can researchers design experiments to optimize this compound’s synthetic yield?

Use response surface methodology (RSM) with Box-Behnken design (BBD) to evaluate factors:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| ClSO₂Cl Equiv. | 1.0–2.0 | 1.3 |

| Reaction Time | 2–6 hrs | 4 hrs |

| Validation runs should achieve ≥90% yield (HPLC) with R² > 0.95 for model accuracy . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes